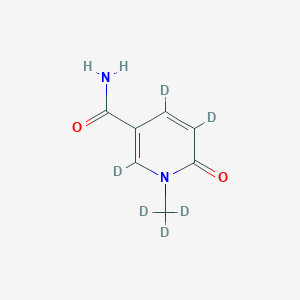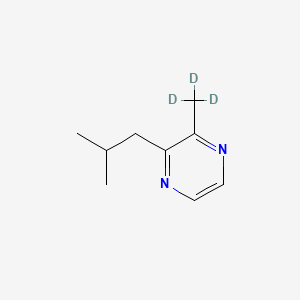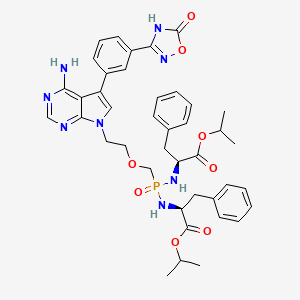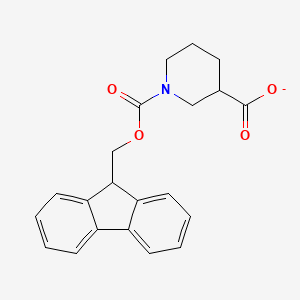
1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-3-carboxypiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of Fmoc-3-carboxypiperidine often involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide derivatives, including Fmoc-3-carboxypiperidine .
化学反应分析
Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: Fmoc-3-carboxypiperidine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a protecting group for amines, allowing for selective reactions and the formation of complex peptide structures .
Biology: In biological research, Fmoc-3-carboxypiperidine is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, Fmoc-3-carboxypiperidine is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and biotechnology .
作用机制
The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
相似化合物的比较
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the Fmoc group to amines.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent for Fmoc protection.
Boc (tert-butyloxycarbonyl): An alternative protecting group for amines, which is acid-labile.
Uniqueness: Fmoc-3-carboxypiperidine is unique due to its specific structure and the stability of the Fmoc group under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions without affecting other functional groups .
属性
分子式 |
C21H20NO4- |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1 |
InChI 键 |
FINXGQXNIBNREL-UHFFFAOYSA-M |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


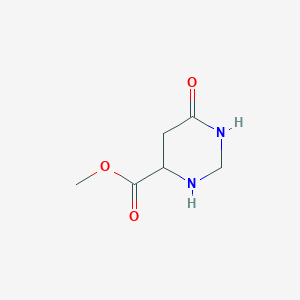
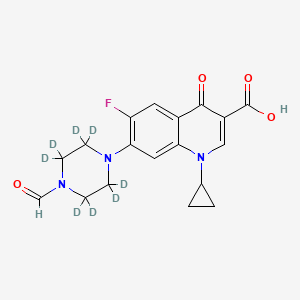
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

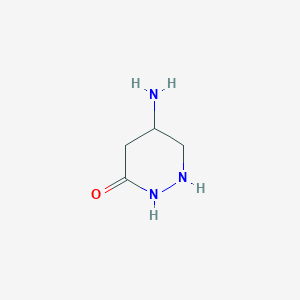
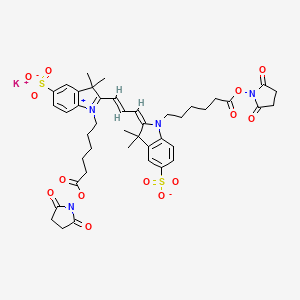
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
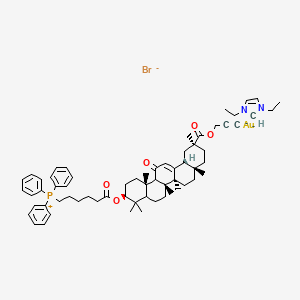
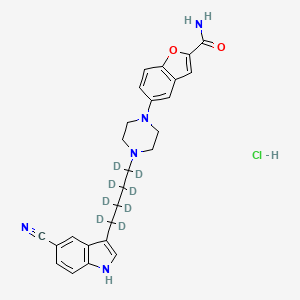
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
